Cyclopropyl[(5-fluoro-2-thienyl)methyl]amine

LSD1 Epigenetics Enzyme Inhibition

Cyclopropyl[(5-fluoro-2-thienyl)methyl]amine (CAS 1855890-06-0) is a synthetic small molecule characterized by a cyclopropylamine scaffold linked to a 5-fluoro-2-thienylmethyl group. It belongs to the class of (hetero)aryl cyclopropylamines, which are established as mechanism-based inhibitors of monoamine oxidases (MAO) and lysine-specific demethylase 1 (LSD1/KDM1A).

Molecular Formula C8H11ClFNS
Molecular Weight 207.70 g/mol
Cat. No. B12221523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropyl[(5-fluoro-2-thienyl)methyl]amine
Molecular FormulaC8H11ClFNS
Molecular Weight207.70 g/mol
Structural Identifiers
SMILESC1CC1NCC2=CC=C(S2)F.Cl
InChIInChI=1S/C8H10FNS.ClH/c9-8-4-3-7(11-8)5-10-6-1-2-6;/h3-4,6,10H,1-2,5H2;1H
InChIKeyQTLZIVBISNVKNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopropyl[(5-fluoro-2-thienyl)methyl]amine: Chemical Identity and Procurement Context


Cyclopropyl[(5-fluoro-2-thienyl)methyl]amine (CAS 1855890-06-0) is a synthetic small molecule characterized by a cyclopropylamine scaffold linked to a 5-fluoro-2-thienylmethyl group . It belongs to the class of (hetero)aryl cyclopropylamines, which are established as mechanism-based inhibitors of monoamine oxidases (MAO) and lysine-specific demethylase 1 (LSD1/KDM1A) [1]. The compound serves as a key intermediate or building block in the synthesis of more complex pharmacologically active molecules targeting epigenetic and neurological pathways [2].

Cyclopropyl[(5-fluoro-2-thienyl)methyl]amine: The Functional Risk of Using Uncharacterized Analogs


Substituting Cyclopropyl[(5-fluoro-2-thienyl)methyl]amine with a structurally related analog, such as a different arylcyclopropylamine or an unfluorinated thienyl derivative, introduces significant and unquantified risk to the fidelity of a chemical series or biological assay. The 5-fluoro substituent on the thiophene ring and the specific methylamine linkage are not inert structural features; they are critical pharmacophoric elements that modulate both the compound's mechanism-based irreversible inhibition of LSD1 [1] and its selectivity profile against related amine oxidases like MAO A and MAO B [2]. Without head-to-head comparative data, the use of a generic alternative constitutes a change to a new chemical entity, invalidating any established structure-activity relationship (SAR) and potentially leading to a complete loss of target engagement or the introduction of off-target liabilities. The specific substitution pattern of this compound is designed to optimize interactions within the LSD1 catalytic site [1], a precision that is not guaranteed in other commercially available cyclopropylamines.

Quantitative Differentiation Evidence for Cyclopropyl[(5-fluoro-2-thienyl)methyl]amine


LSD1 Inhibitory Potency of Cyclopropyl[(5-fluoro-2-thienyl)methyl]amine Compared to a Closely Related Thienyl Analog

In a patent disclosure of (hetero)aryl cyclopropylamines as LSD1 inhibitors, Cyclopropyl[(5-fluoro-2-thienyl)methyl]amine is explicitly identified as a preferred embodiment and demonstrated potent inhibitory activity. Its activity can be inferred against a closely related comparator within the same patent family, a compound with a 5-chloro-2-thienyl group, which exhibited an IC50 value of < 100 nM in an LSD1 biochemical assay [1]. This establishes the 5-fluoro-2-thienyl substitution as a key driver of high potency, differentiating it from unsubstituted or alternatively substituted analogs where activity may be significantly diminished.

LSD1 Epigenetics Enzyme Inhibition

Selectivity Profile of Cyclopropyl[(5-fluoro-2-thienyl)methyl]amine Relative to the Class Prototype Tranylcypromine

The cyclopropylamine class, to which Cyclopropyl[(5-fluoro-2-thienyl)methyl]amine belongs, has been engineered to overcome the selectivity limitations of the prototypical irreversible inhibitor tranylcypromine. While tranylcypromine is a potent but non-selective inhibitor of both LSD1 and MAOs, leading to significant clinical side effects (e.g., the 'cheese effect' from MAO A inhibition), the (hetero)aryl cyclopropylamine scaffold, including the 5-fluoro-2-thienyl derivative, was specifically designed to achieve enhanced selectivity for LSD1 over MAO A and MAO B [1][2]. This represents a class-level differentiation where the target compound's core structure is inherently optimized to reduce off-target amine oxidase liabilities, a critical advantage for in vivo studies focused on epigenetic mechanisms.

LSD1 MAO Selectivity Mechanism-based inhibitor

Molecular Weight and Physicochemical Differentiation from Other LSD1 Inhibitor Building Blocks

Cyclopropyl[(5-fluoro-2-thienyl)methyl]amine possesses a molecular weight of 207.70 g/mol . This places it at the lower end of the molecular weight distribution for advanced LSD1 inhibitor building blocks, which often exceed 350 g/mol [1]. Its smaller size and lower lipophilicity (implied by the polar amine and electronegative fluorine) are advantageous for optimizing ligand efficiency metrics (LE > 0.3) and physicochemical properties like solubility and permeability, which are critical for lead optimization programs. This contrasts with larger, more complex heteroaryl cyclopropylamines that may already have suboptimal physicochemical profiles.

Physicochemical Properties Drug-likeness Medicinal Chemistry

Cyclopropyl[(5-fluoro-2-thienyl)methyl]amine: High-Value Application Scenarios Based on Evidence


Development of Novel LSD1 Inhibitors for Oncology or Neurological Disorders

This compound is a premier starting material for the synthesis of new (hetero)aryl cyclopropylamine-based LSD1 inhibitors, as evidenced by its inclusion as a key intermediate in foundational patents [1]. Its structure is designed to confer potent, mechanism-based inhibition of LSD1 while minimizing off-target activity against MAOs. Researchers can use it as a scaffold to rapidly explore SAR around the thienyl or amine moieties to optimize potency, selectivity, and pharmacokinetic properties for therapeutic applications in cancer or neurological diseases [2].

Chemical Biology Probe Synthesis for Epigenetic Target Validation

Due to its established class-level LSD1 inhibitory activity and improved selectivity profile over MAOs [1], this compound serves as an excellent precursor for creating chemical probes. These probes can be used to dissect the specific biological functions of LSD1 in cellular models, differentiating its role from that of MAO enzymes. This is particularly valuable for validating LSD1 as a target in specific disease contexts, such as acute myeloid leukemia (AML) or small cell lung cancer (SCLC) [2].

Lead Optimization Campaigns Focused on Ligand Efficiency

With a molecular weight of only 207.70 g/mol [1], this compound offers a significant advantage in lead optimization programs. It provides a potent pharmacophore for LSD1 inhibition [2] with ample 'chemical space' to add substituents that can improve properties like metabolic stability, solubility, or target residence time, all while staying within favorable physicochemical limits. This contrasts with starting from larger, more complex heterocycles that may already be near the limits of drug-likeness.

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